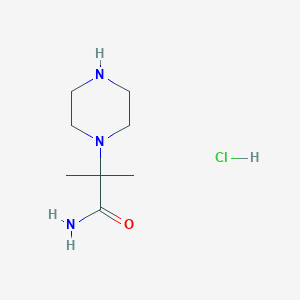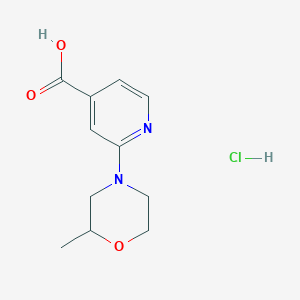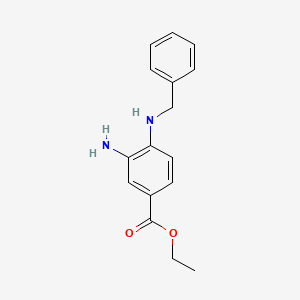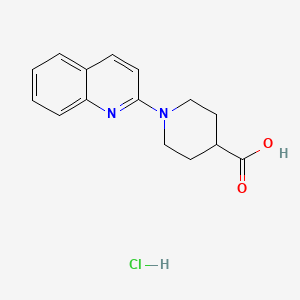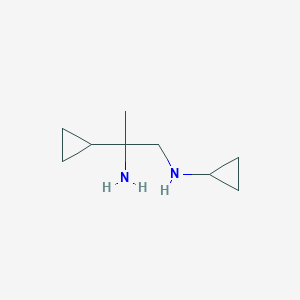
N-(2-amino-2-cyclopropylpropyl)cyclopropanamine
Übersicht
Beschreibung
N-(2-amino-2-cyclopropylpropyl)cyclopropanamine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol .
Molecular Structure Analysis
The molecular structure of N-(2-amino-2-cyclopropylpropyl)cyclopropanamine consists of nine carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Microwave Irradiation Synthesis: N-substituted 2-amino-1,6-naphthyridine derivatives, including those utilizing cyclopropanamine, have been synthesized using a three-component reaction under microwave irradiation. This method provides a simple and safe approach for small-scale synthesis, useful for biomedical screening (Han et al., 2010).
- Cyclopropanation Methods: Various studies have focused on the cyclopropanation of amino acids and derivatives, highlighting the synthetic utility of cyclopropanamine in generating novel structures with potential biological activities. These studies have developed methods for efficient and selective synthesis of cyclopropane amino acids and derivatives (Zhu et al., 2016), (Cao, Xiao, & Joullié, 1999).
Biological Activity and Applications
- LSD1 Inhibition: Cyclopropanamine compounds have been identified as inhibitors of Lysine-specific demethylase 1 (LSD1), a critical enzyme in DNA packaging and gene expression regulation. These inhibitors are being studied for potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia and Alzheimer’s disease (Blass, 2016).
- Antiviral Activity: Certain cyclopropane derivatives, such as methylenecyclopropane analogues of nucleosides, have shown promising antiviral activity against cytomegalovirus, hepatitis B virus, and other viruses, highlighting the potential of cyclopropanamine-based compounds in antiviral therapy (Zhou et al., 2004).
Miscellaneous Applications
- Gene Delivery: Aminofullerenes, synthesized using cyclopropanes, have been explored for in vivo gene delivery, demonstrating the potential of cyclopropanamine structures in the field of genetic medicine (Nakamura & Isobe, 2010).
Eigenschaften
IUPAC Name |
1-N,2-dicyclopropylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-9(10,7-2-3-7)6-11-8-4-5-8/h7-8,11H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUUDIPOJVUKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CC1)(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-cyclopropylpropyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426324.png)
![3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426325.png)
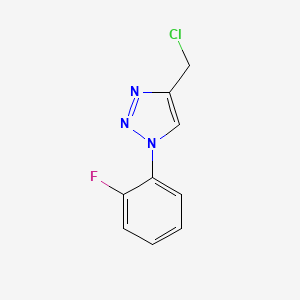
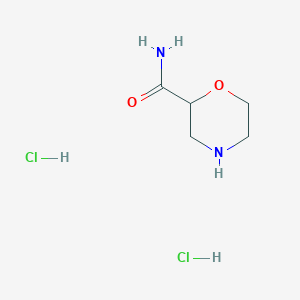
amine](/img/structure/B1426330.png)
![2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426331.png)

![4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426334.png)
![3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426335.png)
